8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CQ211 is a potent and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). It has demonstrated significant proliferation inhibitory activity against various cancer cell lines in vitro. The compound has a high binding affinity with a dissociation constant (Kd) of 6.1 nM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CQ211 involves multiple steps, including the formation of a triazoloquinoline core structure. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for CQ211 are not extensively documented.
化学反应分析
Types of Reactions
CQ211 undergoes various chemical reactions, including:
Oxidation: CQ211 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: CQ211 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of CQ211 .
科学研究应用
CQ211 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the functions of RIOK2.
Biology: Investigated for its role in inhibiting cancer cell proliferation.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Industry: Utilized in research and development for new cancer therapies .
作用机制
CQ211 exerts its effects by selectively inhibiting RIOK2. This inhibition leads to the suppression of ATPase activity and the phosphorylation of mammalian target of rapamycin (mTOR) in cancer cells. The compound shows high selectivity for RIOK2 and does not interact significantly with other kinases .
相似化合物的比较
Similar Compounds
RIOK1 Inhibitors: Compounds that inhibit RIOK1, another member of the RIO kinase family.
RIOK3 Inhibitors: Compounds that target RIOK3, which is present in multicellular eukaryotes.
Uniqueness
CQ211 is unique due to its high selectivity and potency for RIOK2. It exhibits significant anti-proliferative activity against cancer cell lines and shows promising in vivo efficacy in mouse xenograft models .
属性
分子式 |
C26H22F3N7O2 |
---|---|
分子量 |
521.5 g/mol |
IUPAC 名称 |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37) |
InChI 键 |
RGHLRMNPUGUZEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。